molecular formula C13H16N2O3S B2870707 Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate CAS No. 1798618-66-2

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate

Cat. No.: B2870707
CAS No.: 1798618-66-2
M. Wt: 280.34
InChI Key: FWZRZDDJXOGMQD-UHFFFAOYSA-N
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Description

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential biological activity. This compound is used in various fields, including drug discovery and organic synthesis.

Mechanism of Action

Target of Action

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate is a chemical compound used in scientific research

Mode of Action

. The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical pathways it affects.

Result of Action

, suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate typically involves the reaction of nicotinic acid with pyrrolidine and methyl thioacetate. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene . The process may involve multiple steps, including the formation of intermediate compounds, followed by purification steps such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile introduced.

Scientific Research Applications

Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studying biochemical pathways and interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure allows for applications in materials science and the development of novel compounds.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Methyl 2-((1-nicotinoylpyrrolidin-3-yl)thio)acetate include other nicotinoyl derivatives and pyrrolidine-based compounds. Examples include:

  • Nicotinoyl chloride
  • Pyrrolidine-2-carboxylic acid
  • Methyl nicotinate

Uniqueness

What sets this compound apart is its unique combination of the nicotinoyl and pyrrolidine moieties, linked via a thioacetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-18-12(16)9-19-11-4-6-15(8-11)13(17)10-3-2-5-14-7-10/h2-3,5,7,11H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZRZDDJXOGMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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